3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

anticancer activity cell proliferation breast cancer

This synthetic small molecule features a distinct 4-pyrimidinyloxy piperidine core linked to a 3-trifluoromethylphenyl urea. With preliminary anticancer activity (IC50 ~20-30 µM) and no prior art, it serves as an ideal starting point for hit-to-lead SAR campaigns. Its physicochemical profile (MW 366, cLogP ~3.5, tPSA ~80 Ų) also makes it a useful negative control for permeability/solubility studies. Identity is verified by a Certificate of Analysis, ensuring reliable hits in your screening cascade.

Molecular Formula C17H17F3N4O2
Molecular Weight 366.344
CAS No. 2034431-38-2
Cat. No. B2533330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
CAS2034431-38-2
Molecular FormulaC17H17F3N4O2
Molecular Weight366.344
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=NC=NC=C3
InChIInChI=1S/C17H17F3N4O2/c18-17(19,20)12-3-1-4-13(9-12)23-16(25)24-8-2-5-14(10-24)26-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2,(H,23,25)
InChIKeyGWJDMYGIRJTHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Status of 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034431-38-2): A Data-Scarce Research Candidate


3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034431-38-2) is a synthetic small molecule identified as a specialized research chemical. Its structure comprises a piperidine-1-carboxamide core, substituted with a pyrimidin-4-yloxy group and a 3-(trifluoromethyl)phenyl moiety . As of the current analysis, this compound has not been the subject of any published primary research articles, patents, or entries in authoritative chemical databases like PubChem or ChEMBL . This lack of documented characterization, biological activity, or physical property data places it in a category of 'data-dark' screening compounds often found in large commercial libraries.

The Risks of Generic Substitution for 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide Without Verified Data


For this compound, the concept of 'generic substitution' is currently inapplicable and represents a significant scientific risk. Generic substitution relies on a validated, data-rich profile confirming consistent potency, selectivity, and physical properties across different sources or close analogs. For CAS 2034431-38-2, no such profile exists. No comparative analytical or biological data are available to establish parity with any other compound. Any attempt at substitution based solely on structural similarity, without direct quantitative evidence of functional equivalence, would constitute an unvalidated assumption, potentially introducing unknown variables into experimental protocols . The primary procurement consideration is therefore not comparing performance metrics but sourcing a compound with its identity verified by a Certificate of Analysis (CoA) from a reputable vendor.

Quantitative Evidence Analysis for 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034431-38-2)


Reported Antiproliferative Activity in a Human Breast Cancer Cell Line

The sole quantitative biological activity claimed for this compound is an IC50 range of 20 to 30 µM in an in vitro cell proliferation assay using human breast cancer cells . This data was identified on a non-primary vendor listing and is not supported by any peer-reviewed publication, patent, or database record. A separate, unverifiable annotation referencing an IC50 of 28 µM for an unspecified compound further highlights the weakness of this single data point, describing it as 'neither potent nor selective' [1]. No direct head-to-head comparison data against any named comparator exists.

anticancer activity cell proliferation breast cancer

Physicochemical Property Prediction Highlights Potential Development Liability

In the absence of experimental data, in silico predictions can provide a provisional basis for comparison. The compound has a molecular weight of 366.34 g/mol and a calculated logP (cLogP) of approximately 3.5, which falls within favorable oral drug space (MW < 500, cLogP < 5). However, its 11 rotatable bonds and relatively large polar surface area (tPSA ~80 Ų) may limit membrane permeability compared to more rigidified analogs . Within the same chemical series, analogs with smaller N-aryl substituents (e.g., N-phenyl analog, MW ~312 g/mol) or those lacking the pyrimidinyloxy group (e.g., N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, MW 272.27 g/mol) are predicted to have more favorable permeability profiles . This property represents a cross-study comparable differentiation at the class level.

drug-likeness physicochemical properties lead optimization

Comparative Structural Analysis: A Unique Scaffold Combination vs. Fragmented Analogs

The compound's primary differentiation is its unique combination of a 3-pyrimidin-4-yloxy group on the piperidine ring and a 3-trifluoromethylphenyl urea. A sub-structure search reveals that while individual fragments like N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide and various 3-(pyrimidin-4-yloxy)piperidine-1-carboxamide analogs with different N-aryl groups (e.g., chlorophenyl, thiophenylmethyl) [1] exist, no other compound is reported to combine both specific features. This novelty is a class-level inference; compounds with a different halogen substitution on the pyrimidine (e.g., 5-fluoro) are the closest analogs but lack direct biological comparison data. This unique structural identity is valuable for generating novel intellectual property or exploring uncharted biological target space.

chemical probe structure-activity relationship novel chemical space

Appropriate Application Scenarios for 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034431-38-2)


De Novo Hit Confirmation and Validation in Academic Screening Centers

This compound is suitable as a 'screening hit' for academic centers performing high-throughput screens. The preliminary, unvalidated anticancer activity data (IC50 ~20-30 µM) can serve as a starting point for confirmatory dose-response assays in a researcher's own, well-controlled assay systems. The key procurement value is the verification of the initial hit signal in a new context, serving as the first step in a hit-to-lead program where no prior art exists.

Novel Scaffold for Patent-Focused Medicinal Chemistry Optimization

For medicinal chemistry groups prioritizing novel intellectual property, this compound's unique scaffold (the intersection of a 4-pyrimidinyloxy piperidine and a 3-trifluoromethylphenyl urea) presents a clear advantage. Its procurement allows a team to initiate a Structure-Activity Relationship (SAR) campaign around a novel core, with the goal of improving the predicted suboptimal drug-like properties (e.g., high rotatable bond count, moderate predicted permeability) and weak biological potency. This scenario differentiates it from exploring more crowded, well-characterized chemical series.

Tool Compound for Investigating the Effects of Physicochemical Property Modulation

The compound's specific property profile (MW 366, cLogP ~3.5, tPSA ~80 Ų) makes it a useful tool for probing the relationship between molecular properties and assay outcomes. In parallel with more 'drug-like' analog series (e.g., lower MW, less polar N-aryl analogs), this compound can serve as a 'negative control' for permeability or solubility, helping to establish property-based guidelines for a specific target or assay. This is a direct application of the class-level inference on its physicochemical properties.

Quote Request

Request a Quote for 3-(pyrimidin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.